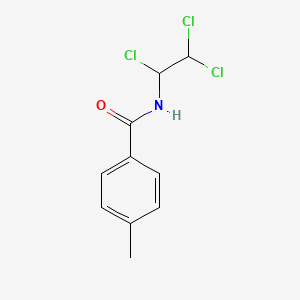
Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This specific compound is notable for its unique structure, which includes a 4-methyl group and a 1,2,2-trichloroethyl group attached to the nitrogen atom of the amide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- typically involves the reaction of 4-methylbenzoyl chloride with 1,2,2-trichloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the amide group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of similar compounds.
Medicine: Benzamide derivatives have been explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipsychotic effects. This specific compound may be investigated for similar applications.
Industry: In the industrial sector, Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- can be used in the production of polymers, resins, and other materials. Its unique structure allows for the modification of physical and chemical properties of the final products.
Mechanism of Action
The mechanism of action of Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system. The trichloroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Methylbenzamide: Similar structure but lacks the trichloroethyl group.
N-(1,2,2-Trichloroethyl)benzamide: Similar structure but lacks the 4-methyl group.
Uniqueness: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- is unique due to the presence of both the 4-methyl and 1,2,2-trichloroethyl groups. These groups confer distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90283-59-3 |
|---|---|
Molecular Formula |
C10H10Cl3NO |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
4-methyl-N-(1,2,2-trichloroethyl)benzamide |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-2-4-7(5-3-6)10(15)14-9(13)8(11)12/h2-5,8-9H,1H3,(H,14,15) |
InChI Key |
ZFVMVUFNYRKVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















